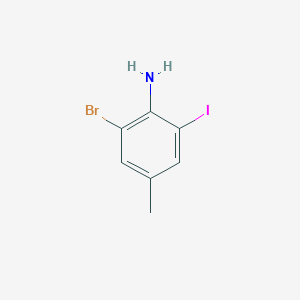

2-Bromo-6-iodo-4-methylaniline

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

289038-12-6 |

|---|---|

分子式 |

C7H7BrIN |

分子量 |

311.95 g/mol |

IUPAC 名称 |

2-bromo-6-iodo-4-methylaniline |

InChI |

InChI=1S/C7H7BrIN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |

InChI 键 |

LUXPIKBGANLYBL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)I)N)Br |

规范 SMILES |

CC1=CC(=C(C(=C1)I)N)Br |

产品来源 |

United States |

Synthetic Methodologies and Route Design for 2 Bromo 6 Iodo 4 Methylaniline

Retrosynthetic Analysis of the 2-Bromo-6-iodo-4-methylaniline Framework

A retrosynthetic analysis of this compound suggests a disconnection of the carbon-halogen bonds as the primary strategic step. This approach simplifies the target molecule to more readily available starting materials. The most logical disconnections are at the C-I and C-Br bonds, leading back to a simpler, commercially available precursor, 4-methylaniline (p-toluidine).

One plausible retrosynthetic pathway involves the sequential introduction of the halogen atoms. A key intermediate in this pathway is 2,6-dibromo-4-methylaniline (B181599). This intermediate can be envisioned as arising from the direct dibromination of 4-methylaniline. The final step in this proposed synthesis would then be a selective halogen exchange, converting one of the bromine atoms to an iodine atom. This functional group interconversion is a crucial transformation in the synthesis of mixed halogenated aromatic compounds.

An alternative retrosynthetic approach could involve the initial introduction of an iodine atom to the 4-methylaniline core, followed by bromination. However, controlling the regioselectivity of bromination on an iodinated aniline (B41778) derivative might present challenges. Another possibility is the introduction of one bromine and one amino group, followed by diazotization of a second amino group and subsequent iodination. Given the established reactivity patterns of aniline derivatives, the route proceeding through the dibrominated intermediate appears to be a more straightforward and controllable strategy.

Direct Halogenation Strategies for Aniline Derivatives

Direct halogenation of aniline and its derivatives is a fundamental transformation in organic synthesis. The amino group is a potent activating group, directing electrophilic substitution to the ortho and para positions. However, this high reactivity can also be a significant drawback, often leading to polyhalogenation and a lack of selectivity. chemicalbook.comechemi.com

For instance, the reaction of aniline with bromine water typically results in the formation of 2,4,6-tribromoaniline (B120722) as a white precipitate. chemicalbook.com Controlling this reaction to achieve mono- or di-substitution can be challenging and often requires careful control of reaction conditions or protection of the amino group.

To mitigate the high reactivity of the amino group, it can be acetylated to form an acetanilide (B955). The amide group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled halogenation. echemi.com After the desired halogenation has been achieved, the acetyl group can be removed by hydrolysis to regenerate the amino group. This protection-deprotection strategy is a common tactic in the synthesis of specifically substituted anilines.

Sequential Halogenation and Functional Group Interconversion Approaches

A more controlled and widely employed strategy for the synthesis of complex anilines like this compound involves a sequence of halogenation and functional group interconversion steps. This approach allows for the precise installation of different halogen atoms at specific positions on the aromatic ring.

A key and readily accessible intermediate for the synthesis of this compound is 2,6-dibromo-4-methylaniline. researchgate.net This precursor can be synthesized from the commercially available starting material, 4-methylaniline (p-toluidine). tcichemicals.com The direct bromination of 4-methylaniline with a suitable brominating agent, such as N-bromosuccinimide (NBS) in a solvent like chloroform (B151607), can yield the desired 2,6-dibromo-4-methylaniline. tcichemicals.com The methyl group at the para position directs the incoming bromine atoms to the two ortho positions relative to the activating amino group.

| Starting Material | Reagent | Product | Reference |

| 4-Methylaniline | N-Bromosuccinimide (NBS) | 2,6-Dibromo-4-methylaniline | tcichemicals.com |

The introduction of iodine onto an aromatic ring can be effectively achieved through the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by reaction with an iodide salt. chemicalbook.comresearchgate.netnih.gov This method is particularly useful for introducing iodine in positions that are not easily accessible through direct iodination.

In the context of synthesizing this compound, one could theoretically start with an appropriately substituted bromo-methylaniline, introduce a nitro group that is subsequently reduced to an amine, and then perform a diazotization-iodination sequence. However, a more direct approach is the conversion of a bromine substituent to an iodine substituent via a halogen exchange reaction.

A highly relevant transformation is the aromatic Finkelstein reaction, which involves the exchange of a halide (typically chloride or bromide) for iodide. Current time information in Pasuruan, ID.nih.govnih.gov This reaction is often catalyzed by copper(I) salts. nih.govnih.gov A general procedure for the synthesis of 4-iodo-2-methylaniline (B78855) from 2-methyl-4-bromoaniline via an aromatic Finkelstein reaction has been described. chemicalbook.com This procedure utilizes copper(I) iodide as a catalyst in the presence of a diamine ligand, such as N,N'-dimethylethylenediamine, with sodium iodide as the iodine source in a solvent like 1,4-dioxane (B91453). chemicalbook.com A similar protocol could be applied to 2,6-dibromo-4-methylaniline to selectively replace one of the bromine atoms with iodine to furnish this compound. The regioselectivity of this mono-iodination would be a critical factor.

Achieving regioselective bromination is crucial in the synthesis of specifically substituted anilines. The directing effect of the amino group is a powerful tool in this regard. As mentioned, the synthesis of 2,6-dibromo-4-methylaniline from 4-methylaniline is an example of regioselective bromination, where the para-methyl group ensures that bromination occurs at the ortho positions to the amino group. tcichemicals.com

In cases where direct bromination is not selective, protecting the amino group as an acetanilide can modulate the reactivity and improve regioselectivity. The bulkier acetamido group can also sterically hinder one of the ortho positions, potentially favoring substitution at the other.

Catalyst Systems and Reaction Conditions for Halogenation Reactions

The choice of catalyst and reaction conditions is paramount in achieving efficient and selective halogenation reactions. For the synthesis of this compound, two key catalytic reactions are of importance: the Sandmeyer reaction and the aromatic Finkelstein reaction.

The Sandmeyer reaction for the conversion of an aryldiazonium salt to an aryl iodide typically involves the use of potassium iodide. chemicalbook.com While this specific transformation often does not require a copper catalyst, other Sandmeyer reactions (for introducing bromine or chlorine) rely on copper(I) halides. researchgate.netnih.gov

The aromatic Finkelstein reaction is a powerful method for converting aryl bromides to aryl iodides and is typically catalyzed by copper(I) iodide. nih.govnih.gov The efficiency of this reaction is often enhanced by the use of a ligand, with diamines being particularly effective. nih.gov Common ligands include N,N'-dimethylethylenediamine or (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine. chemicalbook.comnih.gov The reaction is generally carried out in a polar aprotic solvent such as 1,4-dioxane or acetonitrile (B52724) at elevated temperatures. chemicalbook.comnih.gov Nickel-based catalysts have also been reported for this transformation. nih.gov

Below is a table summarizing the catalyst systems and typical reaction conditions for the key transformations discussed:

| Reaction | Catalyst | Ligand | Reagents | Solvent | Temperature | Reference |

| Dibromination of 4-methylaniline | - | - | N-Bromosuccinimide | Chloroform | Room Temperature | tcichemicals.com |

| Aromatic Finkelstein Reaction | Copper(I) iodide | N,N'-Dimethylethylenediamine | Sodium iodide | 1,4-Dioxane | 110 °C | chemicalbook.com |

| Sandmeyer Iodination | (Often uncatalyzed) | - | Sodium nitrite (B80452), Potassium iodide, Acid | Water/Acetonitrile | Room Temperature | chemicalbook.comlookchem.com |

Optimization of Synthetic Pathways and Yield Enhancement

The synthesis of this compound typically proceeds from a more readily available precursor, such as 4-methylaniline (p-toluidine). The key challenge lies in the regioselective introduction of two different halogen atoms (bromine and iodine) at the ortho-positions relative to the amino group. Optimization strategies focus on maximizing the yield of the desired 2,6-disubstituted product while minimizing the formation of isomers and polyhalogenated byproducts.

Control of Regioselectivity and Reactivity: The amino group in anilines is a strong activating group, directing electrophiles to the ortho and para positions. To achieve selective di-halogenation at the 2- and 6-positions, several factors must be optimized:

Protecting Groups: The high reactivity of the aniline can be moderated by protecting the amino group, for instance, through acetylation to form N-(4-methylphenyl)acetamide. This acetamido group is still ortho-directing but is less activating than the amino group, allowing for more controlled halogenation.

Halogenating Agents: The choice of halogenating agent is crucial. For bromination, N-bromosuccinimide (NBS) is often preferred over elemental bromine for its milder nature and easier handling. echemi.com Similarly, for iodination, N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent can be employed. The sequential addition of these reagents is necessary to produce the mixed haloaniline.

Catalysis: The use of catalysts can significantly enhance selectivity and yield. While electrophilic aromatic halogenation can proceed without a catalyst, Lewis acids or novel organocatalysts can be used to tune the reactivity of the halogenating agent and improve the reaction rate. nih.gov For instance, arylamine catalysts can generate N-halo arylamine intermediates that act as selective electrophilic halogen sources. nih.govresearchgate.net

Optimization of Reaction Conditions: Systematic optimization of reaction parameters is essential for maximizing yield. Key variables include the solvent, temperature, and reaction time. For example, the bromination of p-toluidine (B81030) with NBS in chloroform at room temperature can lead to a mixture of 2-bromo-4-methylaniline (B145976) and 2,6-dibromo-4-methylaniline. chemicalbook.com Optimizing the stoichiometry of the reactants and the reaction conditions is necessary to favor the desired mono- or di-halogenated product at each step.

Below is a data table illustrating the hypothetical effect of different parameters on the yield of an electrophilic halogenation step in the synthesis of a di-haloaniline, based on general principles of organic synthesis.

| Entry | Halogenating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Desired Isomer (%) |

|---|---|---|---|---|---|

| 1 | Br2 | Acetic Acid | 25 | 4 | 55 |

| 2 | NBS | Acetonitrile | 25 | 2 | 75 |

| 3 | NBS | Acetonitrile | 0 | 4 | 82 |

| 4 | NIS | DMF | 50 | 6 | 78 |

| 5 | NIS / Catalyst | DMF | 25 | 4 | 90 |

This table is illustrative and represents typical optimization trends in electrophilic halogenation reactions.

Alternative Synthetic Routes: An alternative to direct electrophilic iodination is the aromatic Finkelstein reaction. chemicalbook.com This pathway would involve the synthesis of a 2,6-dibromo-4-methylaniline or a related precursor, followed by a copper-catalyzed reaction with sodium iodide to selectively replace one of the bromine atoms with iodine. Optimization of this route would focus on catalyst selection (e.g., CuI), ligand choice (e.g., N,N'-dimethylethylenediamine), solvent, and temperature to achieve high conversion and selectivity. chemicalbook.com

Considerations for Scalable Synthesis in Research Settings

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, research-scale production (e.g., gram-scale) introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. nih.gov

Process Safety and Reagent Handling:

Exothermic Reactions: Electrophilic halogenation reactions are often highly exothermic. On a larger scale, efficient heat dissipation is critical. Proper temperature control using ice baths or cooling mantles is necessary to prevent runaway reactions, which can lead to the formation of impurities and pose a significant safety risk.

Hazardous Reagents: The handling of corrosive and toxic reagents like bromine, thionyl halides, and strong acids requires appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods. nih.gov On a larger scale, the risks associated with these materials are magnified.

Efficiency of Operations:

Purification Methods: While column chromatography is a powerful tool for purification on a small scale, it becomes cumbersome and inefficient for larger quantities. chemicalbook.com Developing procedures that yield a crude product pure enough for the next step or that can be purified by crystallization or distillation is highly desirable for scalable synthesis.

Work-up Procedures: Aqueous extractions and drying steps can become time-consuming and generate large volumes of solvent waste on a larger scale. Optimizing phase separations and minimizing the number of extraction steps can improve process efficiency.

Reproducibility and Robustness: A scalable process must be robust, meaning it is insensitive to small variations in reaction parameters. Key considerations include:

Mixing: Efficient stirring is crucial in larger reaction vessels to ensure homogeneity and consistent heat transfer.

Rate of Addition: The rate at which reagents are added can significantly impact selectivity and safety, particularly for exothermic reactions. Controlled addition using dropping funnels or syringe pumps is often necessary.

Purity of Starting Materials: The purity of the starting materials can have a more pronounced effect on the outcome of a large-scale reaction.

A gram-scale synthesis was reported for a meta-C–H chlorination of anilines, yielding the product in 87%, demonstrating the feasibility of scaling up halogenation reactions with proper optimization. nih.gov When scaling up batch hydrogenations of halogenated nitroaromatics, it was found that undesired dehalogenation could become a significant issue, highlighting the need for precise control over reaction parameters in a larger-scale setting. acs.org

Spectroscopic and Structural Characterization Techniques for 2 Bromo 6 Iodo 4 Methylaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-6-iodo-4-methylaniline, ¹H and ¹³C NMR provide direct insight into the proton and carbon framework, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of this compound, conducted in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, reveals four distinct signals corresponding to the different proton environments in the molecule. ambeed.com The aromatic region displays two doublets, confirming the presence of two non-equivalent aromatic protons. A broad singlet corresponds to the amine (-NH₂) protons, and a sharp singlet is characteristic of the methyl (-CH₃) group protons. ambeed.com

The chemical shifts (δ) and coupling constants (J) provide critical information for assigning these signals. The proton ortho to the iodine atom is observed at 7.62 ppm, while the proton ortho to the bromine atom appears at 7.12 ppm. ambeed.com The small coupling constants (2.1 Hz and 1.5 Hz) are typical for meta-coupling in a benzene (B151609) ring, which is expected for these two protons. ambeed.com

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |

|---|---|---|---|---|

| 7.62 | Doublet (d) | 2.1 | 1H | Aromatic H (H-5) |

| 7.12 | Doublet (d) | 1.5 | 1H | Aromatic H (H-3) |

| 4.04 | Broad Singlet (br s) | N/A | 2H | -NH₂ |

| 2.16 | Singlet (s) | N/A | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum, recorded at 75 MHz in CDCl₃, complements the ¹H NMR data by providing a map of the carbon skeleton. ambeed.com The spectrum for this compound shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

The assignments are based on established chemical shift ranges for substituted benzenes. The carbon bearing the amine group (C-1) is found at 143.9 ppm. The carbons attached to the halogen atoms, C-2 (Bromo) and C-6 (Iodo), are observed at 109.4 ppm and 84.2 ppm, respectively. ambeed.com The significant upfield shift for the carbon bearing the iodine atom is a characteristic effect of heavy halogens. The remaining aromatic carbons and the methyl carbon are assigned as detailed in the table below. ambeed.com

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 143.9 | C-1 (-NH₂) |

| 137.8 | C-5 |

| 132.6 | C-3 |

| 123.6 | C-4 (-CH₃) |

| 109.4 | C-2 (-Br) |

| 84.2 | C-6 (-I) |

| 18.6 | -CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR experiments are invaluable for confirming connectivity and making unambiguous assignments. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental.

COSY would confirm the meta-coupling between the aromatic protons H-3 and H-5.

HSQC would directly correlate each proton signal with its attached carbon atom, confirming the C-H connectivities (C-3/H-3, C-5/H-5, and -CH₃).

However, specific experimental 2D NMR data for this compound were not available in the consulted research literature.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups. ambeed.com The spectrum, recorded as a thin film in chloroform, shows characteristic absorption bands. The amine group (-NH₂) exhibits broad bands around 3391 and 3303 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. ambeed.com A band at 1620 cm⁻¹ is attributed to the N-H scissoring vibration. The C-H stretching of the methyl group is observed at 2930 cm⁻¹. ambeed.com Aromatic C=C stretching vibrations appear in the 1438-1462 cm⁻¹ region. ambeed.com The fingerprint region below 1300 cm⁻¹ contains complex vibrations, including C-N, C-Br, and C-I stretching, which are found at 1238 cm⁻¹, 720 cm⁻¹, and 668 cm⁻¹, respectively. ambeed.com

| Frequency [cm⁻¹] | Vibrational Mode Assignment |

|---|---|

| 3391, 3303 (broad) | N-H stretching (asymmetric and symmetric) |

| 3221 | N-H overtone/combination band |

| 2930 | C-H stretching (methyl) |

| 1620 | N-H scissoring (bending) |

| 1462, 1438 | Aromatic C=C stretching |

| 1238 | C-N stretching |

| 861 | Aromatic C-H out-of-plane bending |

| 720 | C-Br stretching |

| 668 | C-I stretching |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also measures vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for observing the vibrations of the aromatic ring and the carbon-halogen bonds (C-Br, C-I). The symmetric stretching of the substituted benzene ring, which may be weak in the IR spectrum, would likely produce a strong signal in the Raman spectrum.

Despite its utility, a review of the available scientific literature did not yield specific experimental Raman spectroscopy data for this compound.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas with the same nominal mass. For this compound (C₇H₇BrIN), HRMS would be used to verify its composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic M and M+2 isotopic pattern, which further aids in confirming the presence of a single bromine atom in the molecule.

Predicted mass spectrometry data for various adducts of the molecule can provide a reference for experimental analysis. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Predicted Mass-to-Charge (m/z) |

| [M+H]⁺ | 311.88793 |

| [M+Na]⁺ | 333.86987 |

| [M-H]⁻ | 309.87337 |

| [M]⁺ | 310.88010 |

Data sourced from predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for identifying individual components within a mixture and confirming the purity of a compound.

In a typical GC-MS analysis of this compound, the sample would be injected into the GC system, where it is vaporized. The gaseous analytes are then carried by an inert gas through a capillary column (such as an Rxi-5Sil MS column). The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The time it takes for the compound to travel through the column is known as its retention time, a characteristic property under specific experimental conditions.

Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process fragments the molecule into a predictable pattern of smaller, charged ions. The resulting mass spectrum is a unique fingerprint, showing the relative abundance of fragments at their specific m/z values. The molecular ion peak (M⁺) would confirm the molecular weight, and the fragmentation pattern would provide structural information, further corroborating the identity of this compound.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy probes the interaction of electromagnetic radiation with a molecule, providing insights into its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the spectrum. For aromatic compounds like this compound, absorption in this region corresponds to the excitation of electrons from lower-energy molecular orbitals to higher-energy ones, particularly π → π* transitions associated with the benzene ring.

The absorption spectrum is a plot of absorbance versus wavelength. The position of the maximum absorption (λₘₐₓ) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's structure. The aniline (B41778) chromophore is influenced by the substituents on the aromatic ring. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, while the halogen atoms (-Br and -I) have both inductive electron-withdrawing and resonance electron-donating effects. These substituents modulate the energy gap between the ground and excited states, which would be reflected in the position of the absorption bands compared to unsubstituted aniline. The photophysical properties of halogenated aniline systems are known to depend on the specific halogen present. researchgate.net

Fluorescence spectroscopy, or fluorometry, measures the emission of light from a substance that has absorbed light. After a molecule is promoted to an excited electronic state by absorbing a photon (as in UV-Vis spectroscopy), it can relax back to the ground state by emitting a photon. This emitted light, or fluorescence, is typically of a longer wavelength (lower energy) than the absorbed light.

The fluorescence properties of this compound would depend on its ability to efficiently undergo radiative decay from its lowest excited singlet state. However, the presence of heavy atoms like bromine and iodine can significantly influence this process. The "heavy-atom effect" is a well-known phenomenon that promotes intersystem crossing—a non-radiative transition from an excited singlet state to a triplet state. This process competes with fluorescence, often leading to a decrease in fluorescence intensity or complete quenching of emission. Therefore, it is anticipated that the fluorescence quantum yield of this compound might be low due to the presence of both bromine and, particularly, iodine. Studies on other halo-substituted aromatic compounds have shown that the location and nature of the halogen atom are decisive factors in their fluorescent properties. acs.org

X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

If a suitable single crystal of this compound were grown, X-ray diffraction analysis would yield a wealth of structural information, including:

Connectivity: Unambiguous confirmation of the atomic connections.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Molecular Conformation: The exact spatial orientation of the atoms.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding.

While the crystal structure for this compound is not publicly available, data from a closely related isomer, 5-bromo-4-iodo-2-methylaniline (B12931903), illustrates the type of detailed information that can be obtained. nih.gov This analysis reveals parameters such as the crystal system, space group, and unit cell dimensions, which define the solid-state architecture.

Table 2: Illustrative Crystal Data for the Isomer 5-Bromo-4-iodo-2-methylaniline

| Parameter | Value |

| Empirical Formula | C₇H₇BrIN |

| Formula Weight | 311.94 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 26.831 (5) |

| b (Å) | 5.3920 (11) |

| c (Å) | 12.217 (2) |

| β (°) | 98.05 (3) |

| Volume (ų) | 1750.1 (6) |

Note: The data in this table is for the isomer 5-bromo-4-iodo-2-methylaniline and is presented for illustrative purposes only to show the type of data generated by X-ray diffraction. nih.gov

Single Crystal X-ray Diffraction Analysis

The crystal structure of this compound, with the chemical formula C7H7BrIN, was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed that the asymmetric unit of the crystal contains two independent molecules. nih.gov The crystal system and unit cell parameters, along with data collection and refinement details, are summarized in the tables below. The bond lengths and angles within the molecule are reported to be within the normal expected ranges. nih.gov The bromo, iodo, and amino substituents are situated in the mean plane of the phenyl rings. nih.gov

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C7H7BrIN |

| Formula Weight (Mr) | 311.94 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 26.831 (5) |

| b (Å) | 5.3920 (11) |

| c (Å) | 12.217 (2) |

| β (°) | 98.05 (3) |

| Volume (ų) | 1750.1 (6) |

| Z | 8 |

| Radiation Type | Mo Kα |

| Temperature (K) | 293 |

| R[F² > 2σ(F²)] | 0.060 |

| wR(F²) | 0.163 |

| Goodness-of-fit (S) | 1.01 |

| Reflections Collected | 3177 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of this compound is influenced by weak intermolecular hydrogen-bonding interactions. nih.gov The two independent molecules within the asymmetric unit are linked together by N—H⋯N hydrogen bonds that form between their respective amino groups. nih.gov This interaction results in an N···N distance of 3.300 (14) Å. nih.gov The specific geometry of this hydrogen bond is detailed in the table below.

Hydrogen-Bond Geometry (Å, °)

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

|---|

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Iodo 4 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring of 2-bromo-6-iodo-4-methylaniline is substituted with two halogen atoms (bromo and iodo), a methyl group, and an amino group. The amino and methyl groups are activating and ortho-, para-directing, while the halogen substituents are deactivating yet also ortho-, para-directing. The positions available for electrophilic attack are C3 and C5.

The directing effects on the remaining ring positions are as follows:

Position C3: Is ortho to the bromine and meta to the amino and iodine substituents.

Position C5: Is para to the bromine, ortho to the iodine, and meta to the amino group.

Considering the powerful activating and directing effect of the amino group, electrophilic substitution is expected to be influenced significantly by its presence. However, the steric hindrance imposed by the adjacent bulky iodine and bromine atoms at the ortho positions (C2 and C6) is substantial. Research on analogous 2,6-dihaloacetanilides, where the amine is protected as an acetamide, shows that electrophilic substitution, such as nitration, occurs predominantly at the C3 position (meta to the acetylamino group). researchgate.net This suggests that the steric hindrance from the ortho halogens can override the typical directing effects, guiding the electrophile to the less hindered C3 or C5 positions. For this compound, after protection of the amine group, an incoming electrophile would likely be directed to the C3 or C5 position.

Nucleophilic Aromatic Substitution Reactions of Halogen Substituents

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (in this case, a halogen). These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction.

The aromatic ring of this compound is substituted with electron-donating groups (the amino and methyl groups). These groups increase the electron density of the aromatic ring, which destabilizes the anionic intermediate required for the SNAr mechanism. Consequently, the compound is not activated towards traditional SNAr reactions, and such substitutions are not expected to occur under standard conditions.

Cross-Coupling Reactions at Halogenated Sites

The presence of two different halogen atoms at sterically hindered positions makes this compound a valuable substrate for selective cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Stille Coupling)

In palladium-catalyzed cross-coupling reactions, the rate-determining step often involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength and reactivity follow the order C-I > C-Br > C-Cl. This significant difference in reactivity allows for highly selective transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. It is well-established that the C-I bond will react preferentially over the C-Br bond. Therefore, a Suzuki-Miyaura reaction on this compound with one equivalent of a boronic acid would selectively yield the product coupled at the C2 position, leaving the bromine atom at C6 intact for subsequent transformations. Studies on other dihalogenated aromatic compounds confirm this high regioselectivity. scispace.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org Similar to the Suzuki-Miyaura coupling, the mechanism proceeds via an oxidative addition step where the C-I bond is significantly more reactive than the C-Br bond. This allows for a selective reaction at the C2 position of this compound.

The table below illustrates the expected selective outcome of these reactions.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base/Solvent | Expected Major Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ / Dioxane/H₂O | 2-Aryl-6-bromo-4-methylaniline |

| Stille | Arylstannane | Pd(PPh₃)₄ | LiCl / Toluene | 2-Aryl-6-bromo-4-methylaniline |

Other Metal-Catalyzed Coupling Transformations

Copper-catalyzed coupling reactions, such as the Ullmann condensation, are also utilized for the formation of carbon-carbon and carbon-heteroatom bonds. While palladium is more commonly used for selective C-I vs. C-Br couplings, copper-based systems can also exhibit selectivity, although they often require higher temperatures. The general reactivity trend (C-I > C-Br) typically holds, allowing for potential selective functionalization at the C2 position.

Reactions Involving the Primary Amine Functionality

The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations.

Amine Derivatization (e.g., Acylation, Alkylation)

Acylation: The primary amine can be readily acylated to form amides. This reaction is often employed as a protection strategy to decrease the nucleophilicity and activating effect of the amine group during subsequent reactions, such as electrophilic aromatic substitution. doubtnut.com A common method involves reacting the aniline with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. This transformation is typically high-yielding and is fundamental in multi-step syntheses involving aniline derivatives.

Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled method for mono-alkylation, where the aniline is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.

The table below summarizes common derivatization reactions of the amine functionality.

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetic Anhydride | Pyridine or NaOAc | Acetamide |

| Alkylation (Direct) | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Mixture of secondary and tertiary amines |

| Reductive Amination | Aldehyde/Ketone, then NaBH₃CN | Acid catalyst, Methanol | Secondary Amine |

Diazotization and Subsequent Transformations

The conversion of a primary aromatic amine like this compound to a diazonium salt is a cornerstone of synthetic organic chemistry. This process, known as diazotization, typically involves the reaction of the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, often called Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of functional groups onto the aromatic ring.

For this compound, one would anticipate that the diazonium salt could be converted to various other halogenated derivatives, or to compounds bearing cyano, hydroxyl, or other functionalities. However, no published studies have documented these specific transformations. Key missing data includes:

Reaction Conditions: Optimized conditions for the diazotization of this compound, including the choice of acid, solvent, temperature, and reaction time, have not been reported.

Product Yields: There is no experimental data on the yields of any subsequent transformation products derived from the diazonium salt of this compound.

Influence of Substituents: A critical aspect of this compound's reactivity would be the influence of the ortho-bromo and ortho-iodo substituents on the stability and reactivity of the diazonium intermediate. The steric hindrance from these large halogen atoms could significantly impact reaction rates and the feasibility of certain transformations. This remains uninvestigated.

A hypothetical data table for this section would have included entries for various nucleophilic substitution reactions, detailing the specific reagents, conditions, and resulting product yields. In the absence of experimental data, such a table cannot be constructed.

Reaction Pathway Elucidation and Kinetic Studies

Understanding the mechanism and kinetics of the diazotization of this compound and its subsequent reactions is crucial for controlling the reaction outcomes and optimizing synthetic protocols. Mechanistic elucidation would involve identifying key intermediates, transition states, and the sequence of elementary steps. Kinetic studies would quantify the reaction rates and determine the influence of various parameters such as reactant concentrations, temperature, and catalyst presence.

No studies on the reaction pathway elucidation or kinetic analysis for this compound have been published. Therefore, critical information is lacking in the following areas:

Rate Laws: The determination of the reaction order with respect to each reactant, which is fundamental to understanding the reaction mechanism, has not been performed.

Computational Modeling: Modern computational chemistry could provide theoretical insights into the reaction mechanism, intermediate stabilities, and transition state geometries. No such theoretical studies specific to this compound have been found in the literature.

A data table in this section would typically present kinetic data, such as rate constants under different conditions and calculated activation parameters. Due to the lack of research, this information is not available.

Theoretical and Computational Chemistry Studies of 2 Bromo 6 Iodo 4 Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure of molecules like 2-Bromo-6-iodo-4-methylaniline. A typical study would involve calculations to determine key electronic properties. These calculations would likely employ a functional, such as B3LYP, in conjunction with a basis set appropriate for heavy atoms like iodine and bromine, for instance, LANL2DZ or def2-TZVP.

The primary outputs of such a DFT study would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the electron-donating amino group and the electron-withdrawing halogen substituents would create a complex electronic environment, making the determination of these orbital energies particularly insightful.

A data table summarizing the expected outputs from a DFT calculation is presented below.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. The distribution would likely be influenced by the amino and methyl groups. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. The presence of electronegative bromine and iodine atoms would significantly affect this. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

| Electron Density | The distribution of electrons around the molecule. | Reveals the electron-rich and electron-poor regions of the molecule. |

| Mulliken Atomic Charges | Calculated partial charges on each atom. | Provides insight into the electrostatic nature of the atoms within the molecule. |

Quantum Chemical Descriptors and Reactivity Analysis

Following the electronic structure calculations, a range of quantum chemical descriptors would be derived to predict the reactivity of this compound. These descriptors provide a quantitative measure of various aspects of the molecule's chemical behavior.

Key global reactivity descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). These are calculated from the HOMO and LUMO energies. The analysis would also extend to local reactivity through the calculation of Fukui functions. These functions identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, this would be crucial in predicting its behavior in chemical reactions.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). For this molecule, negative potential would be expected around the nitrogen atom of the amino group and the halogen atoms, while positive potential would be associated with the hydrogen atoms of the amino group.

A summary of these descriptors and their relevance is provided in the table below.

| Descriptor | Formula | Significance for this compound |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Indicates resistance to change in electron distribution. |

| Global Softness (S) | S = 1/(2η) | A measure of the molecule's polarizability and reactivity. |

| Fukui Functions | Varies | Identifies the most reactive sites for nucleophilic, electrophilic, and radical attacks. |

| Electrostatic Potential | N/A | Maps electron-rich and electron-deficient regions, predicting sites for intermolecular interactions. |

Conformational Analysis and Molecular Geometry Optimization

A conformational analysis of this compound would be essential to identify the most stable three-dimensional structure. This process involves systematically rotating the flexible bonds, particularly the C-N bond of the amino group, and calculating the energy of each resulting conformation. The conformation with the lowest energy is the global minimum and represents the most likely structure of the molecule.

Once the lowest energy conformer is identified, a full geometry optimization would be performed. This computational process adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum possible energy. The results of this optimization provide precise information about the molecule's geometry. For this compound, key parameters would include the C-Br, C-I, and C-N bond lengths, as well as the bond angles within the benzene (B151609) ring and involving the substituents. These optimized geometric parameters are crucial for understanding the steric and electronic effects of the substituents on the aniline (B41778) ring.

The expected output from a geometry optimization is detailed in the table below.

| Geometric Parameter | Description | Expected Insights for this compound |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Would reveal any elongation or shortening of bonds due to steric hindrance and electronic effects from the bulky halogen and methyl groups. |

| Bond Angles (°) | The angle formed between three connected atoms. | Would indicate any distortion of the benzene ring from a perfect hexagon due to the presence of the various substituents. |

| Dihedral Angles (°) | The angle between two intersecting planes. | Would define the orientation of the amino group relative to the plane of the benzene ring. |

Intermolecular Interactions and Hydrogen Bonding Networks

While specific studies on the crystal structure and intermolecular interactions of this compound are not available, computational methods can predict these interactions. The presence of an amino group suggests the potential for hydrogen bonding, where the hydrogen atoms of the -NH2 group can act as hydrogen bond donors, and the nitrogen atom can act as a hydrogen bond acceptor.

Furthermore, the bromine and iodine atoms can participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. These interactions, along with van der Waals forces, would play a significant role in the packing of the molecules in the solid state. Computational analysis, such as Hirshfeld surface analysis, could be employed to visualize and quantify these intermolecular contacts, providing insights into the stability of the crystal lattice.

Aromaticity Indices and Electronic Delocalization Studies

The aromaticity of the benzene ring in this compound can be quantified using various computational indices. These indices provide a measure of the extent of cyclic electron delocalization, which is a hallmark of aromatic systems.

One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the center of the aromatic ring. A negative NICS value is indicative of aromatic character. Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system. These studies would reveal how the various substituents (bromo, iodo, methyl, and amino groups) influence the aromaticity of the phenyl ring through their electronic effects.

Computational Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data for structural validation. For this compound, key spectroscopic parameters that could be calculated include its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR signals. google.comgoogle.com

Similarly, the vibrational frequencies of the molecule can be computed. These frequencies correspond to the peaks observed in an IR spectrum. By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as the N-H and C-H bonds, and vibrations of the aromatic ring.

The table below outlines the types of spectroscopic data that can be computationally predicted.

| Spectroscopic Technique | Predicted Parameters | Significance for this compound |

| ¹H NMR | Chemical Shifts (δ, ppm) | Prediction of the resonance frequencies for the protons on the aromatic ring, the methyl group, and the amino group. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Prediction of the resonance frequencies for the carbon atoms in the molecule, providing insight into the electronic environment of each carbon. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Identification of characteristic vibrational modes, such as N-H stretching, C-H stretching, and aromatic C=C bending, to aid in functional group identification. |

Synthesis of Derivatives and Advanced Chemical Transformations Based on 2 Bromo 6 Iodo 4 Methylaniline

Diversification Strategies at the Halogen Positions

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 2-bromo-6-iodo-4-methylaniline is the cornerstone of selective functionalization at these positions. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, enabling a sequential and site-selective approach to molecular diversification. This chemoselectivity allows for the stepwise introduction of different substituents at the C6 and C2 positions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively couple an aryl or vinyl boronic acid at the iodine-bearing position, leaving the bromine atom intact for a subsequent coupling reaction. For instance, the reaction of a bromo-iodoaniline with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like K₂CO₃ would be expected to yield the 6-aryl-2-bromo-4-methylaniline derivative.

Sonogashira Coupling: This coupling method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the C6 position of this compound. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. science.govwikipedia.org The chemoselective amination at the C6 position can be achieved by reacting this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base. researchgate.netnih.govnih.gov This leaves the bromo substituent available for further transformations. nih.gov

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-2-bromo-4-methylaniline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-2-bromo-4-methylaniline |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, NaOtBu | N-(6-aminoaryl)-2-bromo-4-methylaniline |

Functionalization of the Methyl Group

The methyl group at the C4 position offers another site for molecular modification, allowing for the introduction of various functional groups.

Benzylic Halogenation: The methyl group can be selectively halogenated at the benzylic position using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). chemistrysteps.commasterorganicchemistry.comlibretexts.orgyoutube.com This yields 2-bromo-6-iodo-4-(bromomethyl)aniline, a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce groups such as alcohols, ethers, amines, and nitriles.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functionalities. Mild oxidation can yield the corresponding benzaldehyde (B42025) (2-bromo-6-iodo-4-formylaniline), while stronger oxidizing agents can produce the carboxylic acid (2-bromo-6-iodo-4-carboxyaniline). These transformations introduce valuable functional groups for further synthetic manipulations, such as reductive amination or amide bond formation.

| Transformation | Reagents | Product Functional Group |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | -CH₂Br |

| Mild Oxidation | MnO₂ | -CHO |

| Strong Oxidation | KMnO₄ | -COOH |

Transformations of the Amine Functionality to Other Nitrogen-Containing Groups

The primary amino group in this compound is a key functional handle for a variety of transformations, most notably through the formation of a diazonium salt.

Diazotization and Sandmeyer-type Reactions: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgpearson.comresearchgate.netbyjus.com This diazonium salt is a versatile intermediate that can be displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce functionalities such as halides (Cl, Br, I), cyano, and hydroxyl groups. organic-chemistry.org This allows for the complete replacement of the original amino group, further diversifying the molecular architecture.

| Reaction | Reagents | Product Functional Group |

| Diazotization | NaNO₂, HCl | -N₂⁺Cl⁻ |

| Sandmeyer (Halogenation) | CuCl / CuBr / KI | -Cl / -Br / -I |

| Sandmeyer (Cyanation) | CuCN | -CN |

| Hydroxylation | H₂O, H₂SO₄ | -OH |

Construction of Fused Heterocyclic Systems Utilizing this compound as a Synthon

The ortho-haloamine motif present in this compound is a valuable precursor for the synthesis of various fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Synthesis of Quinolines: The amino group can be reacted with α,β-unsaturated carbonyl compounds or their precursors in cyclization reactions to form quinoline (B57606) derivatives. nih.govnih.govorganic-chemistry.orgresearchgate.net For example, a Friedländer-type synthesis could involve the condensation of this compound with a β-dicarbonyl compound.

Synthesis of Benzothiazoles: Reaction with a source of carbon and sulfur, such as isothiocyanates, can lead to the formation of benzothiazole (B30560) derivatives. nih.govnih.govorganic-chemistry.org This typically involves an initial formation of a thiourea, followed by an intramolecular cyclization. rsc.org

Synthesis of Phenothiazines: Phenothiazines can be synthesized through the reaction of an ortho-haloaniline with a sulfur source, often involving a double arylation of an amine. While challenging, the di-ortho-halogenation of this compound provides a potential starting point for such transformations.

| Heterocyclic System | Typical Reaction Partners |

| Quinolines | β-Dicarbonyl compounds, α,β-unsaturated ketones |

| Benzothiazoles | Isothiocyanates, Carbon disulfide |

| Phenothiazines | Sulfur sources (e.g., elemental sulfur) |

Design and Synthesis of Polyhalogenated Aromatic Architectures

The presence of two different halogen atoms in this compound allows for the strategic and sequential introduction of various substituents, leading to the construction of complex polyhalogenated aromatic architectures.

Sequential Cross-Coupling: As discussed in section 6.1, the differential reactivity of the C-I and C-Br bonds can be exploited in a sequential manner. nih.gov For example, a Sonogashira coupling at the iodo-position can be followed by a Suzuki coupling at the bromo-position, or vice versa, to introduce two different aryl or alkynyl groups. This iterative approach allows for the precise construction of highly substituted and functionalized aromatic rings.

Halogen Dance Reactions: Under certain basic conditions, it is possible to induce the migration of a halogen atom around the aromatic ring, a process known as a halogen dance. While potentially complex, this can be a tool to access isomers that are not readily available through direct synthesis.

The ability to perform these transformations selectively provides a powerful platform for the synthesis of a wide range of novel compounds with potential applications in various fields of chemical science.

Applications in Advanced Organic Synthesis and Chemical Sciences

Precursor for Complex Organic Molecules

2-Bromo-6-iodo-4-methylaniline serves as an excellent precursor for the synthesis of complex organic molecules, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization of the aromatic ring. This regioselectivity is a key advantage in multi-step syntheses.

Generally, the C-I bond is more reactive than the C-Br bond in common palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the initial selective reaction at the 6-position (iodine) while leaving the 2-position (bromine) available for a subsequent, different coupling reaction. This stepwise approach is crucial for the construction of unsymmetrical biaryls and other complex scaffolds.

Table 1: Regioselective Cross-Coupling Reactions of Dihaloarenes

| Cross-Coupling Reaction | Typical Catalyst System | More Reactive Halogen | Application in Synthesis |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes with phosphine (B1218219) ligands | I > Br > Cl | Formation of C-C bonds with boronic acids/esters. |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, amine base | I > Br > Cl | Formation of C-C bonds with terminal alkynes. nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst with bulky electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) | I > Br > Cl | Formation of C-N bonds with amines. nih.govmedchemexpress.com |

For instance, a Sonogashira coupling could be performed selectively at the C-I bond of this compound to introduce an alkynyl group. utc.edu The remaining bromo substituent could then undergo a Suzuki-Miyaura coupling to introduce an aryl group, leading to a highly functionalized and unsymmetrical aniline (B41778) derivative. Such derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.com

Furthermore, intramolecular coupling reactions can lead to the formation of heterocyclic compounds. For example, after functionalization of the amino group, a subsequent intramolecular Buchwald-Hartwig amination could be envisioned to form carbazole (B46965) derivatives, which are important motifs in materials science and medicinal chemistry. beilstein-journals.orgrsc.org

Building Block for Ligands in Coordination Chemistry

The structure of this compound allows for its use as a building block for the synthesis of polydentate ligands, which are crucial in coordination chemistry and catalysis. The amino group can act as a coordination site, and the halogen atoms provide handles for introducing other donor groups.

Through sequential cross-coupling reactions, phosphorus-, nitrogen-, or oxygen-containing moieties can be introduced at the 2- and 6-positions to create bidentate or tridentate ligands. utc.edu For example, the reaction of the amino group with a suitable aldehyde can form a Schiff base, and subsequent functionalization of the halogen positions can lead to ligands with tailored steric and electronic properties.

These ligands can then be used to form stable complexes with various transition metals. The properties of the resulting metal complexes, such as their catalytic activity, photophysical properties, and magnetic behavior, can be fine-tuned by modifying the ligand structure derived from this compound. Such complexes have potential applications in catalysis, sensing, and materials science, including the development of metal-organic frameworks (MOFs). mdpi.comresearchgate.netnih.govworktribe.com

Intermediate in the Synthesis of Specialty Chemicals and Materials

As a highly functionalized aromatic compound, this compound is a valuable intermediate in the synthesis of a range of specialty chemicals and materials.

Azo Dyes : The amino group can be diazotized and coupled with other aromatic compounds to produce azo dyes. beilstein-journals.orgmdpi.comiarjset.comnih.gov The presence of the bromo and iodo substituents can influence the color and properties of the resulting dyes. These halogens can also serve as points for further modification of the dye molecule.

Conducting Polymers : Anilines are precursors to polyaniline, a well-known conducting polymer. iarjset.comnih.govnih.govneliti.com The polymerization of derivatives of this compound could lead to new conducting polymers with modified properties, such as improved solubility, processability, and electronic characteristics, due to the presence of the halogen atoms and the methyl group.

Development of Functionalized Aromatic Scaffolds for Materials Research

The rigid and functionalizable aromatic core of this compound makes it an attractive starting material for the development of advanced materials, particularly in the field of organic electronics.

A notable application for a structurally related isomer, 5-bromo-4-iodo-2-methylaniline (B12931903), is in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. nih.gov Spirobifluorene and its derivatives are widely used as host materials in Organic Light Emitting Diodes (OLEDs) due to their high thermal stability and amorphous morphology. nih.govmdpi.comnih.govrsc.org The synthesis of these complex structures often relies on palladium-catalyzed cross-coupling reactions of dihaloarenes. The use of this compound as a precursor could allow for the creation of novel spirobifluorene-based materials with tailored electronic properties for enhanced OLED performance.

The ability to introduce different functional groups at the 2- and 6-positions allows for the precise tuning of the electronic and photophysical properties of the resulting aromatic scaffolds. This makes this compound a promising building block for the development of new materials for applications such as chemical sensors and photosensitizers. nih.gov

Applications in Research Reagent Development

This compound and its isomers have been identified as useful reagents in life sciences research, particularly in the areas of custom antibody labeling and pharmaceutical testing.

Custom Antibody Labeling : The compound, listed as 4-bromo-2-iodo-6-methylaniline, is available for custom antibody labeling. researchgate.net While the exact chemistry is not detailed in the available literature, it is plausible that the aniline moiety can be modified to create a reactive handle for conjugation to antibodies. The halogen atoms could also be utilized for linking to other molecules. This suggests its use as a bifunctional linker in the development of antibody-drug conjugates (ADCs) or other labeled antibodies for research and diagnostic purposes. nih.govmedchemexpress.comnih.gov

Pharmaceutical Testing for Research Purposes : The availability of this compound for pharmaceutical testing indicates its use as a reference standard or as a building block in the synthesis of small molecules for biological screening. researchgate.net Its functional groups allow for the generation of diverse chemical libraries for drug discovery research.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of halogenated anilines often relies on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of green and sustainable synthetic routes to 2-Bromo-6-iodo-4-methylaniline and its precursors. Key opportunities include:

Catalytic Halogenation: Exploring the use of transition-metal-free catalysts or photocatalytic systems to achieve regioselective bromination and iodination. Recent advancements in using photocatalytic processes with low-cost catalysts like iron and sulfur, activated by simple blue light, could eliminate the need for harsh chemicals and high temperatures typically used in chlorination and could be adapted for bromination and iodination rice.edu.

Green Solvents: Investigating the use of environmentally benign solvents such as water or ionic liquids. For example, the synthesis of azoxybenzenes from anilines has been successfully demonstrated using water as a green solvent at room temperature, a principle that could be applied to the synthesis or derivatization of halogenated anilines nih.gov.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer improved safety, efficiency, and scalability while minimizing waste and energy consumption.

Alternative Reagents: Replacing hazardous reagents like molecular bromine or iodine with safer alternatives. Methods utilizing N-oxides of anilines with thionyl halides offer a pathway to regioselective halogenation that avoids some classical reagents nih.govnih.gov.

The table below compares traditional and potential sustainable approaches for synthesizing halogenated anilines.

| Feature | Traditional Method | Potential Sustainable Method |

| Catalyst | Strong Lewis acids | Photocatalysts, transition-metal-free catalysts rice.edu |

| Solvent | Chlorinated organic solvents | Water, ionic liquids, supercritical CO₂ nih.gov |

| Reagents | Molecular Halogens (Br₂, I₂) | N-halosuccinimides, N-Oxide/Thionyl Halide systems nih.govnih.gov |

| Energy Input | High temperature/pressure | Visible light, room temperature operation rice.edu |

| Process | Batch processing | Continuous flow chemistry |

| Atom Economy | Often moderate | Potentially higher through catalytic cycles |

In-depth Mechanistic Understanding of Novel Reactivity

The presence of two different halogens (Br and I) ortho to the amine group allows for selective and sequential reactions, such as cross-coupling. A deep mechanistic understanding of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility. Future research should focus on:

Kinetic and Thermodynamic Studies: Performing detailed kinetic analyses of sequential cross-coupling reactions to quantify the reactivity difference between the C-Br and C-I bonds under various catalytic systems. Studies on the oxidation of substituted anilines have shown that structure-reactivity relationships can be quantified, a similar approach could be applied here nih.gov.

Computational Modeling: Utilizing Density Functional Theory (DFT) to model transition states and reaction pathways. This can provide insights into the factors governing selectivity and reactivity. For instance, computational studies have been used to elucidate the reaction mechanism between 4-methyl aniline (B41778) and hydroxyl radicals, demonstrating the power of this approach mdpi.com.

Spectroscopic Interrogation: Employing in-situ spectroscopic techniques (e.g., NMR, IR) to identify and characterize reaction intermediates, providing direct evidence for proposed mechanisms.

Rational Design of Derivatives with Tunable Properties through Computational Chemistry

Computational chemistry offers a powerful tool for the rational design of this compound derivatives with specific, tailored properties for applications in materials science and medicinal chemistry. By modeling how structural modifications affect electronic and physical properties, researchers can prioritize synthetic targets.

Key areas for exploration include:

Predicting Electronic Properties: Using computational methods to predict how different substituents on the aniline ring will alter key electronic parameters. This can guide the synthesis of molecules with desired optical or electronic characteristics for use in organic electronics researchgate.net.

Structure-Activity Relationship (SAR) Studies: In a medicinal chemistry context, computational docking and quantitative structure-activity relationship (QSAR) studies can predict the biological activity of derivatives, accelerating the discovery of new therapeutic agents. Such design principles have been successfully applied to other 2-substituted aniline derivatives to create potent kinase inhibitors mdpi.com.

The following table illustrates hypothetical computational predictions for derivatives of this compound, based on general principles observed in computational studies of other anilines researchgate.net.

| Substituent at C-4 | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Potential Application |

| -CH₃ (Parent) | 4.5 | 2.1 | Intermediate |

| -NO₂ | 3.8 | 5.5 | Non-linear Optics |

| -OCH₃ | 4.8 | 2.5 | Organic Electronics |

| -CN | 4.1 | 5.9 | Liquid Crystals |

Exploration of Uncharted Reaction Pathways and Catalytic Systems

The unique substitution pattern of this compound makes it an ideal substrate for exploring novel chemical transformations beyond standard cross-coupling reactions. Future work could investigate:

Ortho-Functionalization: Developing new methods for direct C-H functionalization at the C-5 position, leveraging the existing substituents to direct reactivity.

Novel Catalytic Cycles: Exploring catalysis with earth-abundant metals (e.g., iron, copper, nickel) as more sustainable alternatives to palladium for cross-coupling reactions.

Photoredox Catalysis: Using visible-light photoredox catalysis to enable new types of bond formations that are not accessible through traditional thermal methods. This could include radical-based reactions that exploit the different homolytic cleavage energies of the C-Br and C-I bonds.

Macrocycle Synthesis: Utilizing the compound as a key building block in the synthesis of nitrogen-containing macrocycles, which have applications in supramolecular chemistry and materials science mdpi.com. The defined geometry of the starting material could lead to macrocycles with unique host-guest properties.

Addressing Challenges in Stereoselective Synthesis of Analogues

Introducing chirality to the aniline scaffold or its derivatives can lead to compounds with significant biological activity or utility as chiral ligands. Future research should address the challenges of stereoselective synthesis involving this compound.

Asymmetric Catalysis: Developing asymmetric catalytic methods to control the stereochemistry of products derived from this compound. For example, asymmetric amination or coupling reactions could produce chiral derivatives.

Synthesis of Chiral Tetrahydroquinolines: Adapting modern methods, such as visible-light-driven annulation reactions, to synthesize chiral tetrahydroquinoline structures from aniline derivatives. These reactions have been shown to proceed with high diastereoselectivity and could potentially be made enantioselective chalmers.se.

Derivatization to Chiral Ligands: Converting the compound into chiral ligands for asymmetric catalysis. The rigid, sterically defined framework could be an excellent starting point for ligands that can induce high levels of enantioselectivity in metal-catalyzed reactions.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for introducing bromine and iodine substituents on 4-methylaniline derivatives?

- Methodological Answer : Halogenation of aniline derivatives typically employs electrophilic substitution. For bromination, NBS (N-bromosuccinimide) in DMF or HBr/H₂O₂ can be used, while iodination may require KI/NaIO₃ under acidic conditions . Steric hindrance from the methyl group at position 4 may necessitate elevated temperatures or catalytic systems (e.g., Pd/Cu for Ullmann coupling) to achieve regioselectivity at positions 2 and 6 . Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended .

Q. How can NMR spectroscopy resolve structural ambiguities in dihalogenated anilines?

- Methodological Answer : ¹H NMR can distinguish between bromine and iodine substituents based on splitting patterns and coupling constants. For example, the deshielding effect of iodine at position 6 may shift aromatic protons upfield compared to bromine at position 2. ¹³C NMR is critical for confirming substituent positions, as iodine induces larger chemical shifts (~160 ppm for C-I) than bromine (~120 ppm for C-Br) . HSQC/HMBC experiments can further validate connectivity .

Q. What safety protocols are essential for handling 2-bromo-6-iodo-4-methylaniline?

- Methodological Answer : Due to potential toxicity and volatility, use fume hoods, nitrile gloves, and PPE. Store at 0–6°C under argon to prevent decomposition . Spills should be neutralized with sodium thiosulfate to reduce halogenated byproducts .

Advanced Research Questions

Q. How do electronic effects of bromine and iodine influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Iodine’s lower electronegativity (compared to bromine) enhances oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura), making the C-I bond more reactive. However, steric hindrance from the methyl group at position 4 may slow coupling at position 2. Computational studies (DFT) using software like Gaussian can model transition states to predict reactivity . Experimental validation via kinetic monitoring (HPLC/GC-MS) is advised .

Q. What crystallographic challenges arise in determining the structure of this compound?

- Methodological Answer : Heavy atoms (Br, I) cause strong X-ray absorption, requiring synchrotron radiation or long exposure times. SHELX programs (e.g., SHELXL) are preferred for refining structures with anisotropic displacement parameters . Discrepancies in bond angles may arise from packing forces, necessitating Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can contradictions in spectroscopic data (e.g., FTIR vs. Raman) be resolved for halogenated anilines?

- Methodological Answer : FTIR and FT-Raman spectra may show conflicting intensities for NH₂ bending modes due to resonance effects from halogens. Polarization-dependent Raman experiments can isolate symmetric vs. asymmetric vibrations, while DFT simulations (e.g., B3LYP/6-311+G**) provide theoretical spectra for comparison .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。